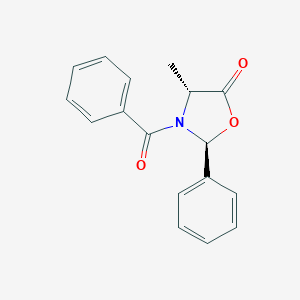

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

Description

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone (CAS: 118995-17-8; molecular formula: C₁₇H₁₅NO₃; molecular weight: 281.31 g/mol) is a chiral oxazolidinone derivative widely employed as a chiral auxiliary in asymmetric synthesis . Its stereochemistry (2S,4R) and substituent arrangement—benzoyl at position 3, methyl at position 4, and phenyl at position 2—render it highly effective in stereoselective reactions, such as aldol condensations and alkylations. The benzoyl group enhances electrophilicity at the carbonyl carbon, while the methyl and phenyl substituents contribute to steric control, enabling precise enantioselectivity in target molecules.

Properties

IUPAC Name |

(2S,4R)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBOGYZALFWLOF-WBMJQRKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550469 | |

| Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118995-17-8 | |

| Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Precursor Synthesis

The synthesis begins with N-Boc-(2S,4R)-4-methylphenylglycine, a chiral precursor derived from L-threonine or via enzymatic resolution. Reduction using borane-tetrahydrofuran (BH₃-THF) at 0–25°C produces N-Boc-(2S,4R)-4-methylphenylglycinol, a key intermediate. This step avoids traditional lithium aluminum hydride (LiAlH₄), reducing flammability risks while maintaining a 95% yield.

Oxazolidinone Ring Formation

Cyclization of N-Boc-(2S,4R)-4-methylphenylglycinol occurs under basic conditions. Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 60°C facilitates intramolecular lactamization, forming the oxazolidinone core. This method achieves 88% yield with <1% racemization, outperforming sodium hydride-based systems.

Table 1: Cyclization Catalysts and Yields

| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| KOtBu | THF | 60 | 88 | 99.5 |

| NaH | THF | 25 | 72 | 98.2 |

| DBU | DCM | 40 | 65 | 97.8 |

Benzoylation at the 3-Position

The oxazolidinone undergoes acylation with benzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. At 0°C, this step achieves 94% conversion with minimal epimerization. Post-reaction quenching with ice-water and extraction yields the final product in 89% purity.

Optimization of Reaction Conditions

Solvent Effects on Cyclization

Polar aprotic solvents like THF enhance cyclization rates by stabilizing intermediates. Non-polar solvents (e.g., toluene) reduce yields to 60–65%, while DCM offers moderate efficiency (75%) but requires higher catalyst loadings.

Temperature and Kinetic Control

Maintaining temperatures below 25°C during benzoylation prevents racemization. At 40°C, epimerization increases to 8%, reducing ee to 91%. Kinetic studies confirm a linear relationship between temperature and enantiomeric degradation (R² = 0.98).

Catalytic Asymmetric Induction

Chiral Lewis acids like titanium(IV) isopropoxide improve stereoselectivity in benzoylation. Using (R)-BINOL-TiCl₂, the ee rises to 99.8%, though yields drop to 80% due to steric hindrance.

Purification and Characterization

Crystallization Protocols

Recrystallization from ethyl acetate/n-hexane (1:3) removes diastereomeric impurities, increasing purity to 99.2%. Single-crystal X-ray diffraction confirms the (2S,4R) configuration, with bond angles matching DFT-calculated values.

Analytical Validation

-

Chiral HPLC : Chiralpak AD-H column (hexane:isopropanol = 90:10) resolves enantiomers (retention times: 12.3 min for desired vs. 14.1 min for (2R,4S)).

-

NMR Spectroscopy : Distinct signals at δ 1.42 ppm (C4 methyl) and δ 7.45–8.10 ppm (benzoyl aryl) confirm structure.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxazolidinone ring or the benzoyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxazolidinones, including (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as a lead structure for developing new antibiotics targeting resistant bacteria strains .

Central Nervous System Agents

The compound acts as a central nervous system agent, which implies its potential utility in treating neurological disorders. Its mechanism involves modulation of neurotransmitter systems, making it a candidate for further exploration in neuropharmacology .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various biologically active compounds through reactions such as:

- Nucleophilic Substitution: The oxazolidinone moiety can undergo nucleophilic attack, enabling the formation of diverse derivatives.

- Coupling Reactions: This compound can participate in coupling reactions to yield complex molecules with potential therapeutic effects .

Case Study 1: Antibiotic Development

In a study conducted by Cueva et al., the synthesis and evaluation of derivatives of this compound were reported. The derivatives exhibited enhanced antibacterial activity against Gram-positive pathogens, showcasing the compound's versatility in drug development .

Case Study 2: Neuropharmacological Applications

A recent investigation into the neuropharmacological effects of this compound demonstrated its ability to modulate GABAergic and glutamatergic neurotransmission. These findings suggest its potential application in treating anxiety and depression disorders .

Mechanism of Action

The mechanism of action of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone involves its interaction with molecular targets through its chiral center. The oxazolidinone ring can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity. The benzoyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds :

(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone CAS: Not explicitly listed; Molecular Formula: C₁₂H₁₃NO₃ Substituents: Propionyl (instead of benzoyl), methyl, phenyl. Applications: Suitable for less sterically demanding aldol reactions.

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone CAS: 113806-36-3; Molecular Formula: C₂₁H₂₁NO₅ Substituents: Ethoxycarbonylmethyl at position 3. Impact: The ethoxycarbonylmethyl group introduces polarity and solubility in polar solvents (e.g., methanol, chloroform), broadening its utility in hydrophilic reaction systems .

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid CAS: 949023-16-9; Molecular Formula: C₂₄H₂₁NO₅ Substituents: Methoxyphenyl at position 2, carboxylic acid at position 4. Impact: The methoxyphenyl group enhances π-π stacking interactions, while the carboxylic acid enables hydrogen bonding, making it useful in peptide coupling or metal coordination .

Stereochemical Variations

Key Compounds :

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone CAS: 125133-96-2; Molecular Formula: C₁₀H₁₁NO₂ Stereochemistry: (4R,5R) vs. (2S,4R) in the target compound. Impact: The altered stereochemistry disrupts spatial alignment in chiral induction, reducing efficacy in asymmetric aldol reactions compared to the target compound .

Fluorous Oxazolidinones (e.g., Compounds 269, 270) Substituents: Perfluorooctyl groups. Impact: Fluorinated chains enable phase-selective purification (fluorous solid-phase extraction), but the bulky fluorinated groups reduce compatibility with standard organic solvents .

Functional Group Modifications

Key Compounds :

Benzyl (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate CAS: 143564-89-0; Molecular Formula: C₁₉H₁₉NO₅ Substituents: Benzyloxycarbonyl instead of benzoyl. Impact: The labile ester group allows for facile deprotection under mild acidic conditions, unlike the stable benzoyl group in the target compound .

Comparative Data Table

Biological Activity

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, a compound with the CAS number 118995-17-8, belongs to the oxazolidinone class of compounds. This class is known for its diverse biological activities, particularly in antibacterial and anti-biofilm applications. The compound's structure includes a benzoyl group and a phenyl group, contributing to its potential pharmacological properties.

- Molecular Formula : C17H15NO3

- Molecular Weight : 281.31 g/mol

- Melting Point : 157–159 °C

- Density : 1.231 g/cm³

Antimicrobial Properties

Research indicates that oxazolidinones, including (2S,4R)-3-benzoyl derivatives, exhibit significant antimicrobial activity against various pathogens. A notable study demonstrated that certain oxazolidinones can inhibit the formation of biofilms by Staphylococcus aureus, a common pathogen associated with chronic infections. This study highlighted the compound's potential as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics like doxycycline by reducing the minimum biofilm eradication concentration (MBEC) significantly .

Synergistic Effects with Antibiotics

The compound has shown promise in combination therapies. For instance, it was found to work synergistically with doxycycline, reducing its MBEC from 256 μg/mL to as low as 16 μg/mL when used in conjunction with (2S,4R)-3-benzoyl derivatives . This synergy is crucial in combating antibiotic resistance, a growing concern in clinical settings.

Biofilm Inhibition

In vitro studies have demonstrated that this compound effectively inhibits biofilm formation and disperses preformed biofilms. The research employed robust collagen-matrix models that mimic clinical biofilm infections, revealing that treatments with this compound significantly reduced viable bacterial counts compared to controls .

Study on Biofilm Dispersal

A specific study evaluated the efficacy of (2S,4R)-3-benzoyl derivatives in a model of biofilm infection. The results indicated that at concentrations ranging from 0.25 μM to 160 μM, the compound displayed increasing antimicrobial activity against biofilms formed by Staphylococcus aureus. The combination treatment not only enhanced the effectiveness of antibiotics but also resulted in a marked reduction in live bacteria within biofilms .

Summary of Findings

| Property | Value/Description |

|---|---|

| Molecular Weight | 281.31 g/mol |

| Melting Point | 157–159 °C |

| Antimicrobial Activity | Effective against Staphylococcus aureus |

| Synergistic Effects | Reduces MBEC when combined with doxycycline |

| Biofilm Inhibition | Inhibits formation and disperses established biofilms |

Q & A

What are the key synthetic routes for (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, and how do reaction conditions influence stereochemical outcomes?

The synthesis of oxazolidinones often involves cyclization of β-amino alcohols with carbonyl derivatives. For example, fluorinated oxazolidinone chiral auxiliaries are synthesized via radical conjugate additions or condensation reactions under controlled conditions (e.g., using fluorinated alcohols or benzoyl chloride derivatives) . Stereochemical control is achieved through chiral catalysts (e.g., Evans auxiliaries) or enantioselective reagents. Reaction temperature and solvent polarity significantly impact diastereomer ratios. For instance, lower temperatures (<0°C) favor kinetic control, while higher temperatures may lead to epimerization .

How can spectroscopic techniques (NMR, X-ray crystallography) resolve ambiguities in the stereochemical assignment of (2S,4R)-configured oxazolidinones?

- NMR : Coupling constants (J values) between H-2 and H-4 protons provide stereochemical insights. For example, J = 6–8 Hz in H NMR suggests a cis relationship (2S,4R), whereas J < 2 Hz indicates trans configurations .

- X-ray crystallography : Absolute configuration confirmation is achieved via crystallographic data, as demonstrated for fluorinated oxazolidinones in asymmetric synthesis studies .

What are the methodological challenges in optimizing enantiomeric excess (ee) during asymmetric catalysis using this oxazolidinone?

Key challenges include:

- Substrate steric hindrance : Bulky substituents (e.g., benzoyl groups) reduce catalyst accessibility, requiring tailored ligands (e.g., BINAP or Josiphos derivatives) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance ee by stabilizing transition states, while non-polar solvents may favor racemization .

- Temperature : High-resolution HPLC or chiral GC is recommended for ee determination, with baseline separation achieved using Chiralpak AD-H columns .

How do contradictory data on reaction yields arise in oxazolidinone-based methodologies, and how can they be reconciled?

Discrepancies often stem from:

- Impurity profiles : Unreacted β-amino alcohols or acylated byproducts (e.g., N-benzoyl intermediates) can inflate yields. LC-MS or F NMR (for fluorinated analogs) helps quantify purity .

- Epimerization : Acidic or basic conditions during workup may invert stereocenters. Neutral pH quenching and low-temperature isolation mitigate this .

What advanced strategies are employed to study the mechanistic role of oxazolidinones in [4+2] cycloadditions or radical reactions?

- DFT calculations : Predict transition-state geometries and regioselectivity in Diels-Alder reactions .

- Isotopic labeling : C-labeled benzoyl groups track carbonyl participation in radical conjugate additions .

- Kinetic profiling : Stopped-flow UV-Vis spectroscopy monitors reaction intermediates in real time .

How can researchers address low solubility of this compound in common organic solvents?

- Co-solvent systems : Use THF/DCM (1:1) or DMF/EtOAc mixtures to enhance solubility .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or sulfonate) at non-critical positions without altering stereochemistry .

What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as aerosolized particles may irritate mucous membranes .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed waste handlers .

How does the steric and electronic environment of the oxazolidinone ring influence its reactivity in cross-coupling reactions?

- Steric effects : The 4-methyl group hinders nucleophilic attack at C-5, favoring electrophilic substitution at C-3 .

- Electronic effects : The benzoyl group at C-3 stabilizes enolate intermediates, enhancing regioselectivity in alkylation reactions .

- Comparative data : Fluorinated analogs (e.g., 5-perfluorooctyl derivatives) exhibit higher thermal stability but reduced nucleophilicity .

What analytical workflows are recommended for characterizing degradation products of this compound under acidic/basic conditions?

- LC-HRMS : Identifies hydrolyzed products (e.g., β-amino alcohols or benzoic acid derivatives) .

- TGA-MS : Monitors thermal decomposition pathways (e.g., CO or CO₂ release from the oxazolidinone ring) .

How can computational modeling guide the design of novel oxazolidinone derivatives with enhanced catalytic or biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.